4-(4-butoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
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Overview
Description
4-(4-butoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a catalyst . The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-butoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-butoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-quinazolinone
- 4-quinazolinone
- Quinazoline-2,4-dione
Uniqueness
What sets 4-(4-butoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione apart is its unique butoxyphenyl substitution, which can impart distinct biological activities and chemical properties. This substitution can enhance its solubility, stability, and interaction with specific biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H24N2OS |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione |
InChI |
InChI=1S/C22H24N2OS/c1-2-3-14-25-17-11-8-16(9-12-17)20-19-13-10-15-6-4-5-7-18(15)21(19)24-22(26)23-20/h4-9,11-12,20H,2-3,10,13-14H2,1H3,(H2,23,24,26) |
InChI Key |
YBLQMVGOPFIXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2 |
Origin of Product |
United States |
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